molecular formula C23H22N2O5 B3044881 N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide CAS No. 1005294-11-0

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide

Cat. No.: B3044881
CAS No.: 1005294-11-0
M. Wt: 406.4 g/mol
InChI Key: VGOGBXZFPPRLQG-UHFFFAOYSA-N
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Description

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide is a complex organic compound that features a furan ring, a tetrahydroquinoline moiety, and a dimethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide typically involves multiple steps:

    Formation of the furan-2-carbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride.

    Synthesis of the tetrahydroquinoline derivative: The tetrahydroquinoline moiety can be synthesized via the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Coupling reaction: The furan-2-carbonyl chloride is then reacted with the tetrahydroquinoline derivative to form the intermediate.

    Final coupling: The intermediate is then coupled with 3,5-dimethoxybenzamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The furan ring and the tetrahydroquinoline moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)furan-2-carboxamide: Similar in structure but with a pyridine ring instead of a tetrahydroquinoline moiety.

    N-(1,3-benzothiazol-6-yl)furan-2-carboxamide: Contains a benzothiazole ring instead of a tetrahydroquinoline moiety.

Uniqueness

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide is unique due to the presence of both a furan ring and a tetrahydroquinoline moiety, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-28-18-11-16(12-19(14-18)29-2)22(26)24-17-8-7-15-5-3-9-25(20(15)13-17)23(27)21-6-4-10-30-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOGBXZFPPRLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428690
Record name F2049-0087
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005294-11-0
Record name F2049-0087
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide
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N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide
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N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide
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N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide
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N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide
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N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide

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